L-Galactose-13C6
Description
Role of L-Galactose in Biological Systems and Metabolic Pathways
While D-galactose is the more common and well-studied isomer of galactose, L-galactose also plays specific roles in various organisms. numberanalytics.com L-galactose is a naturally occurring monosaccharide and is a component of certain glycoconjugates, which are crucial for processes like cell recognition and signaling. chemimpex.comresearchgate.net
In some organisms, distinct metabolic pathways for L-galactose have been identified. For instance, a novel metabolic pathway for L-galactose utilization was discovered in the human gut bacterium Bacteroides vulgatus. nih.govacs.org This pathway involves the conversion of L-galactose to D-tagaturonate through a series of enzymatic reactions. nih.govacs.org In plants, the L-galactose pathway is a primary route for the biosynthesis of L-ascorbic acid (Vitamin C). frontiersin.org
Overview of L-Galactose-13C6 as a Research Tool
This compound serves as a tracer for studying the specific metabolic fates of L-galactose. By introducing this compound into a biological system, researchers can use techniques like mass spectrometry to track the incorporation of the ¹³C atoms into various downstream metabolites.
Recent research has utilized ¹³C-labeled sugars, including forms of galactose, to investigate metabolic processes in various contexts:
Metabolomic Tracing: Studies have used ¹³C₆-glucose and ¹³C₆-galactose to trace their metabolism in human cell lines, revealing how cells utilize these sugars under different conditions. mdpi.commdpi.comacs.org
Glycan Biosynthesis: Researchers have employed stable isotope tracing with ¹³C-labeled glucose to monitor its incorporation into monosaccharides that form cell membrane glycans in cancer cells. biorxiv.org
Human Milk Oligosaccharides (HMOS) Synthesis: A study demonstrated the enzymatic synthesis of stable isotope-labeled HMOS using [¹³C₆]galactose, creating valuable standards for quantifying these complex sugars in biological mixtures. nih.gov
These studies highlight the utility of isotopically labeled sugars like this compound in providing detailed insights into metabolic pathways and the synthesis of complex carbohydrates. The ability to trace the carbon backbone of L-galactose allows for a precise understanding of its contribution to various cellular components and metabolic fluxes.
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₁₂O₆ | nih.gov |
| Molecular Weight | 186.11 g/mol | nih.gov |
| Exact Mass | 186.08351711 Da | nih.gov |
| IUPAC Name | (3S,4R,5S,6S)-6-(hydroxy(1¹³C)methyl)(2,3,4,5,6-¹³C₅)oxane-2,3,4,5-tetrol | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3S,4R,5S,6S)-6-(hydroxy(113C)methyl)(2,3,4,5,6-13C5)oxane-2,3,4,5-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4+,5-,6?/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZGKKKJIJFFOK-KSTLPUIQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]([13C@H]1[13C@H]([13C@H]([13C@@H]([13CH](O1)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Isotopic Labeling Strategies for L Galactose 13c6
Enzymatic Approaches for Stereospecific Labeling of Oligosaccharides and Nucleotide Sugars
Enzymatic methods provide an unparalleled level of precision for the synthesis of complex carbohydrates, leveraging the inherent high specificity of biocatalysts. tandfonline.com Glycosyltransferases, the enzymes responsible for forming glycosidic bonds in nature, are not only highly specific to their donor and acceptor substrates but also exhibit remarkable regio- and stereoselectivity. acs.org This ensures the precise configuration of the anomeric carbon in the resulting oligosaccharide, a critical feature for biological function. acs.org
The synthesis of oligosaccharides containing a ¹³C₆-labeled galactose unit typically begins with the creation of an activated sugar donor, most commonly a nucleotide sugar. tandfonline.comacs.org The process often follows a multi-enzyme cascade, which can be performed in a "one-pot" setup. worktribe.com
A general enzymatic pathway involves two primary steps:
Phosphorylation: A specific kinase enzyme catalyzes the phosphorylation of the monosaccharide at the anomeric carbon, using a nucleoside triphosphate (NTP) like ATP as a phosphate (B84403) donor. worktribe.comresearchgate.net For galactose, a galactokinase (GalK) would convert L-Galactose-¹³C₆ into L-Galactose-¹³C₆-1-phosphate. polimi.it
Nucleotide Sugar Formation: The resulting sugar-1-phosphate is then converted into the desired nucleotide sugar, such as UDP-L-Galactose-¹³C₆, by a uridylyltransferase or pyrophosphorylase. acs.orgworktribe.com
Once the activated UDP-[¹³C₆]Gal is synthesized, it serves as a donor substrate for various glycosyltransferases to assemble it into larger, stereospecifically labeled oligosaccharides and glycoconjugates. nih.govmdpi.com Researchers have successfully demonstrated the use of salvage-like nucleotide sugar-producing enzyme cascades combined with Leloir-glycosyltransferases to incorporate [¹³C₆]galactose into complex human milk oligosaccharides (HMOS) up to octaoses in length. nih.govmdpi.com
| Enzyme Class | Role in L-Galactose-13C6 Labeling | Example |
| Kinase | Stereospecific phosphorylation of the labeled monosaccharide. | Galactokinase (GalK) converts L-Galactose-¹³C₆ to L-Galactose-¹³C₆-1-phosphate. polimi.it |
| Pyrophosphorylase / Uridylyltransferase | Activation of the sugar-1-phosphate to a nucleotide sugar. | UDP-glucose pyrophosphorylase can be used to form UDP-L-Galactose-¹³C₆. acs.org |
| Glycosyltransferase | Transfers the labeled galactose unit to an acceptor molecule. | β3GlcNAcT and β4GalT assemble the labeled UDP-donor into oligosaccharides. mdpi.com |
| Epimerase | Interconversion of sugar epimers. | UDP-galactose/glucose C4-epimerases (UGEs) can convert UDP-glucose to UDP-galactose. acs.org |
Chemoenzymatic Synthesis Methodologies for this compound Derivatives
Chemoenzymatic synthesis combines the high selectivity and efficiency of enzyme catalysis with the versatility of chemical reactions, providing a powerful strategy for producing complex carbohydrate derivatives. researchgate.net This approach allows for the creation of novel structures that may not be accessible through purely enzymatic routes.
A prime example is the synthesis of 6-aminogalactose-1-phosphate derivatives using a one-pot, three-step chemoenzymatic process. polimi.it This methodology can be directly applied to ¹³C-labeled substrates. The process begins with the enzymatic phosphorylation of L-Galactose-¹³C₆ using a galactokinase (LgGalK) to yield L-Galactose-¹³C₆-1-phosphate. polimi.it Subsequently, a second enzyme, galactose oxidase (GOase), specifically oxidizes the C-6 hydroxyl group to form an aldehyde. polimi.it This aldehyde serves as a reactive handle for chemical modification. In the final step, a panel of different amine-containing compounds can be introduced via chemical reductive amination, yielding a diverse library of 6-amino-substituted L-Galactose-¹³C₆-1-phosphate analogues. polimi.it
| Step | Method Type | Description | Reactant/Enzyme | Product |
| 1 | Enzymatic | Anomeric phosphorylation of the labeled sugar. | L-Galactose-¹³C₆, Galactokinase (LgGalK), ATP polimi.it | L-Galactose-¹³C₆-1-phosphate polimi.it |
| 2 | Enzymatic | Oxidation of the C-6 primary alcohol to an aldehyde. | L-Galactose-¹³C₆-1-phosphate, Galactose Oxidase (GOase) polimi.it | 6-oxo-L-Galactose-¹³C₆-1-phosphate polimi.it |
| 3 | Chemical | Reductive amination to introduce a functional group. | 6-oxo-L-Galactose-¹³C₆-1-phosphate, various amines polimi.it | 6-amino-L-Galactose-¹³C₆-1-phosphate derivatives polimi.it |
This strategy highlights the synergy between biocatalysis and traditional chemistry to efficiently generate complex, isotopically labeled molecules for specialized research applications.
Considerations for Isotopic Enrichment and Purity in Research Applications
The utility of this compound in research is fundamentally dependent on its isotopic enrichment and chemical purity. Rigorous analytical characterization is therefore essential to validate the final product. The primary techniques employed for this purpose are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive method used to determine both the concentration and the level of isotopic enrichment of the labeled sugar. oup.com For analysis, the carbohydrate is typically converted into a more volatile derivative, such as an aldononitrile pentaacetate. oup.com By monitoring the specific mass-to-charge (m/z) ratios corresponding to the unlabeled, partially labeled, and fully labeled ([U-¹³C₆]) molecules, a precise quantification of enrichment can be achieved. oup.com For example, monitoring ions at m/z 328, 329, and 334 can allow for the respective assessment of ¹²C, single-¹³C, and U-¹³C₆-labeled galactose derivatives. oup.com
NMR spectroscopy is indispensable for confirming the structural integrity of the final product. The presence of ¹³C labels throughout the carbon skeleton breaks the chemical shift degeneracy often seen in repeating glycan structures, allowing for the unique identification of different monosaccharide units within an oligomer. researchgate.net One-dimensional (1D) and two-dimensional (2D) NMR experiments, such as ¹H-¹³C HSQC, are used to verify the correct stereochemistry and the specific positions of the isotopic labels. rsc.org Furthermore, the analysis of various J-couplings (e.g., JCH, JCC) in ¹³C-labeled compounds can provide detailed conformational information about glycosidic linkages, which is crucial for understanding molecular interactions. nih.govresearchgate.net
| Analytical Technique | Purpose | Key Findings |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Quantifies concentration and isotopic enrichment. oup.com | Allows differentiation and quantification of ¹²C vs. ¹³C₆-labeled isotopologues. oup.com |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms chemical structure, purity, and label position. researchgate.netrsc.org | Provides detailed conformational analysis through J-coupling measurements. nih.gov |
| High-Performance Liquid Chromatography (HPLC) | Purifies and analyzes product purity. | Used for purification of intermediates and final products. |
| Thin-Layer Chromatography (TLC) | Monitors reaction progress and assesses purity. polimi.it | Allows for rapid qualitative analysis during synthesis. polimi.itrsc.org |
Together, these analytical methods ensure that the synthesized this compound is of sufficient quality for use as a reliable tracer in metabolic studies or as a structural probe in biophysical experiments.
Applications in Metabolic Pathway Elucidation and Flux Analysis
General Principles of 13C Metabolic Flux Analysis (MFA) using L-Galactose-13C6
Metabolic Flux Analysis (MFA) is a cornerstone technique for quantitatively assessing the flow of metabolites through a metabolic network. The utilization of 13C-labeled substrates, such as this compound, significantly enhances the resolution and accuracy of MFA. The fundamental principle involves introducing a substrate enriched with the stable isotope 13C into a biological system and monitoring its incorporation into downstream metabolites. Analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are then employed to detect and quantify the distribution of these heavy isotopes.
The pattern of 13C enrichment in various metabolites provides a wealth of information about the relative activities of different metabolic pathways. By analyzing these labeling patterns, researchers can deduce the routes through which carbon atoms from the initial labeled substrate have traveled. This allows for the precise quantification of metabolic fluxes, offering a dynamic view of cellular metabolism that is not attainable through static measurements of metabolite concentrations alone.
Tracing Carbon Atom Fates within Complex Metabolic Networks
This compound is an invaluable tracer for mapping the journey of carbon atoms through intricate metabolic networks. When cells or organisms are supplied with this compound, the labeled carbon atoms are incorporated into various metabolic intermediates and end products. By tracking the mass shifts in these molecules resulting from the presence of 13C, scientists can reconstruct the metabolic pathways involved.
This tracing methodology is crucial for identifying active metabolic routes and discovering novel pathways. The distribution of the 13C label reveals how the carbon skeleton of L-galactose is broken down, rearranged, and utilized in the synthesis of other essential compounds. This detailed mapping of carbon fate is fundamental to understanding the interconnectivity and regulation of metabolic processes within a cell.
Determination of Relative Pathway Contributions to Metabolite Pools
A key application of 13C-MFA with this compound is the ability to determine the relative contributions of different metabolic pathways to the synthesis of a specific metabolite. Many metabolites can be produced through multiple routes, and understanding the flux through each of these pathways is essential for a comprehensive understanding of cellular metabolism.
By analyzing the specific patterns of 13C incorporation into a target metabolite, researchers can distinguish between the contributions of converging pathways. For instance, if two different pathways lead to the formation of the same intermediate, the isotopic signature of that intermediate will reflect the relative activity of each pathway when a labeled precursor like this compound is used. This quantitative assessment of pathway usage is critical for identifying key metabolic routes and understanding how metabolism is rewired in response to different conditions or genetic modifications.
Investigation of Ascorbate (B8700270) (Vitamin C) Biosynthesis Pathways
The biosynthesis of ascorbate (vitamin C) is a vital metabolic process in plants, and this compound has been instrumental in elucidating the primary pathway involved. Isotopic tracer studies have provided definitive evidence for the predominant route of ascorbate synthesis and have shed light on its regulation.
The L-Galactose Pathway (Smirnoff-Wheeler Pathway) in Plant Systems
The major route for ascorbate biosynthesis in plants is the L-galactose pathway, also known as the Smirnoff-Wheeler pathway. researchgate.net This pathway begins with the conversion of D-glucose to L-galactose, which is then oxidized to L-galactono-1,4-lactone, the immediate precursor of ascorbate. Studies utilizing radiolabeled precursors were foundational in establishing this pathway. scielo.br The use of this compound in modern metabolic flux analysis has further solidified the importance of this pathway and allowed for a more quantitative understanding of its dynamics.
The key enzymatic steps in the Smirnoff-Wheeler pathway have been identified and characterized, with several genes encoding these enzymes being cloned and studied. The pathway's significance is underscored by the fact that it is the dominant route for ascorbate accumulation in a wide range of plant species.
Key Enzymes in the Smirnoff-Wheeler Pathway
| Enzyme | Function |
|---|---|
| GDP-D-mannose epimerase | Converts GDP-D-mannose to GDP-L-galactose |
| GDP-L-galactose phosphorylase | Converts GDP-L-galactose to L-galactose-1-phosphate |
| L-galactose-1-phosphate phosphatase | Converts L-galactose-1-phosphate to L-galactose |
| L-galactose dehydrogenase | Oxidizes L-galactose to L-galactono-1,4-lactone |
Carbon Skeleton Rearrangement Mechanisms in Ascorbate Synthesis
A critical insight gained from isotopic labeling studies is the understanding of how the carbon skeleton of the precursor molecule is conserved during ascorbate biosynthesis in plants. Early research using [14C]glucose labeled at different positions demonstrated that the carbon backbone is not rearranged during its conversion to ascorbate in plants. nih.gov This is in stark contrast to the mammalian pathway, where an inversion of the carbon skeleton occurs. nih.govmdpi.com
The use of this compound as a tracer would further confirm this lack of rearrangement. The six labeled carbon atoms of this compound would be directly incorporated into the six-carbon structure of ascorbate without any change in their relative positions. This direct conversion is a hallmark of the Smirnoff-Wheeler pathway and distinguishes it from other proposed biosynthetic routes. mdpi.com
Enzymatic Regulation and Gene Expression Control Points in Ascorbate Biosynthesis
The biosynthesis of ascorbate is tightly regulated to meet the plant's metabolic demands and to respond to environmental stresses. Research has identified several key control points within the Smirnoff-Wheeler pathway, primarily at the level of enzyme activity and gene expression.
GDP-L-galactose phosphorylase (GGP), encoded by the VTC2 and VTC5 genes in Arabidopsis, is considered a major regulatory step. nih.gov This enzyme catalyzes the first committed step in the pathway, and its expression is influenced by factors such as light. nih.gov Overexpression or downregulation of genes encoding enzymes in the pathway has been shown to impact ascorbate levels, highlighting the importance of transcriptional regulation. Feedback inhibition, where high levels of ascorbate can suppress the activity of biosynthetic enzymes, is another potential regulatory mechanism, although its role is still being fully elucidated.
Regulatory Points in Ascorbate Biosynthesis
| Regulatory Point | Description |
|---|---|
| Gene Expression | The transcription of genes encoding key enzymes, such as GDP-L-galactose phosphorylase, is regulated by environmental cues like light. nih.gov |
| Enzyme Activity | The activity of enzymes, particularly GDP-L-galactose phosphorylase, is a critical control point in the pathway. |
| Feedback Inhibition | High concentrations of ascorbate may inhibit the activity of upstream enzymes, providing a mechanism for self-regulation. |
Studies in Plant Cell Wall Biosynthesis
L-galactose is a known component of plant cell wall polysaccharides and a key intermediate in the primary pathway for ascorbate (Vitamin C) biosynthesis in plants researchgate.netresearchgate.netnih.govplos.org. The use of this compound offers a powerful method to investigate these processes in detail.
Stable isotope tracing is a validated and robust method for quantifying the precursors of plant cell walls and tracking their labeling patterns nih.govnih.gov. Techniques such as liquid chromatography tandem mass spectrometry (LC-MS/MS) can separate and quantify picomole amounts of cell wall precursors like nucleotide sugars (NDP-sugars) nih.govresearchgate.net.
By supplying this compound to plant cells or tissues, researchers can trace the incorporation of the 13C label into various NDP-sugars and other intermediates. This allows for the direct measurement of metabolic flux towards the synthesis of cell wall polymers nih.govnih.gov. The ability to directly measure the 13C labeling in these precursors is essential for dynamic labeling experiments that delineate the complex network of reactions involved in cell wall construction nih.gov.
Illustrative Data from a Hypothetical this compound Tracing Experiment in Plant Cells
| Metabolite | Isotopologue | Relative Abundance (%) after 24h Labeling | Metabolic Pathway Implication |
|---|---|---|---|
| L-Galactose-1-phosphate | M+6 | 95% | Direct phosphorylation of this compound |
| GDP-L-galactose | M+6 | 88% | Activation for ascorbate synthesis or glycan incorporation |
| Ascorbic Acid | M+6 | 75% | Flux through the primary ascorbate biosynthesis pathway |
| Xyloglucan-bound L-Galactose | M+6 | 40% | Incorporation into cell wall hemicellulose |
L-galactose plays a direct role in the composition of specific cell wall glycans. In an Arabidopsis thaliana mutant (mur1) that is deficient in L-fucose, L-galactose has been shown to substitute for L-fucose residues in the hemicellulose xyloglucan (B1166014) nih.govnih.gov. This substitution demonstrates the flexibility of the plant's cell wall synthesis machinery and highlights a specific role for L-galactose. Research has shown that the enzyme responsible for adding L-fucose to xyloglucan, a fucosyltransferase, can also catalyze the transfer of L-galactose, albeit at a lower velocity nih.gov.
Carbohydrate Metabolism and Homeostasis Studies
While D-galactose metabolism is well-documented, particularly through the Leloir pathway for its conversion to glucose, the metabolic fate of L-galactose is distinct and less universally understood wikipedia.orgmhmedical.com. This compound is a key tool for exploring these unique metabolic routes.
The primary pathways for converting galactose to glucose, such as the Leloir pathway, are specific to the D-isomer of galactose wikipedia.orgmhmedical.com. These pathways are crucial for utilizing galactose from dietary sources like lactose (B1674315) for energy. There is no significant evidence to suggest that L-galactose is converted to glucose in a similar manner in plants or animals. Therefore, this compound is not typically used to study galactose-to-glucose conversion dynamics, as this is not its primary metabolic fate.
Hexoneogenesis, the de novo synthesis of hexoses like glucose and galactose in the mammary gland, is a critical process for producing lactose nih.govoup.com. Lactose is a disaccharide composed of D-glucose and D-galactose wikipedia.org. Studies using labeled tracers have shown that substrates like glycerol (B35011) can contribute to the synthesis of the D-galactose moiety of lactose nih.govoup.com. As L-galactose is not a component of lactose, this compound is not relevant to studies of lactose synthesis or hexoneogenesis in the mammary gland.
The gut microbiota plays a significant role in degrading complex plant polysaccharides that are indigestible by humans nih.gov. A novel metabolic pathway for the utilization of L-galactose has been discovered in Bacteroides vulgatus, a common bacterium in the human gut nih.govnih.govacs.org. This pathway allows the bacterium to convert L-galactose into intermediates that can enter central metabolism.
The pathway involves a series of enzymatic steps:
L-galactose dehydrogenase oxidizes L-galactose to L-galactono-1,5-lactone nih.govacs.org.
L-galactono-1,5-lactonase hydrolyzes the lactone to L-galactonate nih.govacs.org.
L-galactonate dehydrogenase oxidizes L-galactonate to D-tagaturonate nih.govacs.org.
D-tagaturonate is then further metabolized to pyruvate and D-glyceraldehyde, which are key metabolites in central energy pathways nih.govnih.gov.
*Enzymes of the L-Galactose Utilization Pathway in Bacteroides vulgatus
| Enzyme | Reaction Catalyzed | Substrate | Product |
|---|---|---|---|
| L-galactose dehydrogenase (Bvu0219) | Oxidation | L-Galactose | L-galactono-1,5-lactone |
| L-galactono-1,5-lactonase (Bvu0220) | Hydrolysis | L-galactono-1,5-lactone | L-galactonate |
| L-galactonate dehydrogenase (Bvu0222) | Oxidation | L-galactonate | D-tagaturonate |
Research on Nucleotide Sugar Metabolism and Glycosylation Processes
The use of stable isotope-labeled monosaccharides, such as this compound, is a powerful technique for investigating the complex pathways of nucleotide sugar metabolism and glycosylation. By introducing a carbon-13 (¹³C) labeled substrate into a biological system, researchers can trace the journey of the labeled carbon atoms as they are incorporated into various downstream metabolites. This method, often coupled with mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, provides detailed insights into the dynamics, or flux, of metabolic pathways. Nucleotide sugars are critical intermediates, acting as activated donors for the synthesis of glycans, which are essential for a multitude of cellular functions. nih.gov Isotopic tracing with compounds like ¹³C-labeled galactose allows for the quantitative analysis of how cells synthesize and utilize these key building blocks for glycosylation. nih.govnih.gov
The Leloir pathway is the central route for galactose metabolism, converting it into UDP-glucose, which can then be used in various metabolic processes, including glycolysis and glycogen synthesis. youtube.comyoutube.com A key intermediate in this pathway is UDP-galactose (UDP-Gal), the activated form of galactose required for glycosylation. wikipedia.orgresearchgate.net Studies utilizing ¹³C-labeled galactose have been instrumental in elucidating the flux through this pathway and understanding its regulation.
In one study, lymphoblasts from both healthy individuals and patients with galactose-1-phosphate uridyltransferase (GALT) deficiency (galactosemia) were incubated with ¹³C-galactose. nih.gov The results showed that cells from galactosemic patients formed two to three times more galactose-1-phosphate (Gal-1P) than normal cells. nih.gov Despite the enzymatic block, cells with certain GALT mutations (Q188R and S135L) were still able to form labeled UDP-galactose and UDP-glucose, albeit to a lesser extent than normal cells, indicating some residual enzyme activity. nih.gov In contrast, cells with a complete GALT deletion did not produce these labeled nucleotide sugars. nih.gov This demonstrates the utility of isotopic tracers in assessing metabolic capacity even in disease states.
These findings highlight that ¹³C-galactose is effectively converted to UDP-galactose and subsequently epimerized to UDP-glucose in functional Leloir pathways. nih.govresearchgate.net The ability to track the ¹³C label provides direct evidence of pathway activity and allows for the quantification of metabolite formation, offering a window into the dynamics of nucleotide sugar pools. nih.gov
| Cell Type | Observed ¹³C-Labeled Metabolite | Relative Abundance/Formation Notes |
|---|---|---|
| Normal Lymphoblasts | Galactose-1-Phosphate (Gal-1P) | Normal physiological levels observed. |
| Normal Lymphoblasts | UDP-galactose (UDPgal) | Normal formation observed. |
| Normal Lymphoblasts | UDP-glucose (UDPglu) | Normal formation observed, consistent with Leloir pathway function. |
| Galactosemic Lymphoblasts (GALT deficiency) | Galactose-1-Phosphate (Gal-1P) | Accumulated to 2-3 times the level of normal cells. nih.gov |
| Galactosemic Lymphoblasts (Q188R/S135L mutations) | UDP-galactose (UDPgal) | Formed, but to a lesser extent than in normal cells. nih.gov |
| Galactosemic Lymphoblasts (Q188R/S135L mutations) | UDP-glucose (UDPglu) | Formed, but to a lesser extent than in normal cells. nih.gov |
| Galactosemic Lymphoblasts (GALT deletion) | UDP-galactose (UDPgal) | Not formed. nih.gov |
| Galactosemic Lymphoblasts (GALT deletion) | UDP-glucose (UDPglu) | Not formed. nih.gov |
Beyond the formation of nucleotide sugars, this compound and its isomers are invaluable for tracking the subsequent flow of carbon into complex glycans. Glycosylation is the enzymatic process that attaches glycans to proteins and lipids, and it relies on the availability of nucleotide sugars like UDP-Gal as donor substrates. nih.govresearchgate.net By using fully labeled ¹³C₆-galactose, researchers can precisely measure its incorporation into the monosaccharide units of mature glycans.
Research on fibroblasts from patients with Phosphoglucomutase 1 (PGM1) deficiency, a congenital disorder of glycosylation, illustrates this application. researchgate.net PGM1 deficiency impairs the synthesis of UDP-glucose and UDP-galactose. researchgate.net When these cells were cultured with ¹³C₆-galactose, the labeled carbons were traced into the mature N-glycans on cell membranes. Analysis revealed the fractional contribution of the ¹³C₆-galactose to various monosaccharides within the N-glycans, such as fucose, mannose, galactose, and N-acetylglucosamine (GlcNAc). researchgate.net
The results showed that in PGM1-deficient cells, supplemental galactose could serve as a source for the galactose units in N-glycans. researchgate.net The isotopic labeling patterns confirmed that the carbon backbone from the supplied ¹³C₆-galactose was directly incorporated, providing a clear picture of the carbon flow from an external nutrient source into the final glycan structures. This type of analysis is crucial for understanding how metabolic defects can be potentially bypassed by nutrient supplementation and for studying the plasticity of glycosylation pathways. researchgate.netresearchgate.net
| Cell Condition | Culture Medium Additive | Monosaccharide in N-Glycan | Primary Source of Carbon |
|---|---|---|---|
| Control Fibroblasts | ¹³C₆-Glucose | Galactose | ¹³C₆-Glucose (via epimerization of UDP-glucose) |
| PGM1-CDG Fibroblasts | ¹³C₆-Glucose | Galactose | Primarily other (unlabeled) sources due to metabolic block. |
| PGM1-CDG Fibroblasts | ¹³C₆-Galactose + Unlabeled Glucose | Galactose | Directly from ¹³C₆-Galactose. researchgate.net |
| PGM1-CDG Fibroblasts | ¹³C₆-Galactose + Unlabeled Glucose | Fucose | Primarily other (unlabeled) sources. researchgate.net |
| PGM1-CDG Fibroblasts | ¹³C₆-Galactose + Unlabeled Glucose | Mannose | Primarily other (unlabeled) sources. researchgate.net |
| PGM1-CDG Fibroblasts | ¹³C₆-Galactose + Unlabeled Glucose | GlcNAc | Primarily other (unlabeled) sources. researchgate.net |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| UDP-galactose (UDP-Gal) |
| UDP-glucose (UDP-Glu) |
| Galactose-1-phosphate (Gal-1P) |
| Fucose |
| Mannose |
| N-acetylglucosamine (GlcNAc) |
| N-glycans |
| Carbon-13 (¹³C) |
| Glucose |
| Glycogen |
Analytical Methodologies Utilizing L Galactose 13c6
Mass Spectrometry (MS)-Based Approaches
Mass spectrometry is a cornerstone of metabolic analysis, and the use of stable isotopes like L-Galactose-13C6 greatly enhances its capabilities. These approaches are predicated on the ability of the mass spectrometer to differentiate between the naturally occurring (¹²C) and the heavy (¹³C) isotopes based on their mass-to-charge ratio.
Gas chromatography-mass spectrometry (GC-MS) is a robust technique for analyzing volatile compounds. For the analysis of carbohydrates like galactose, derivatization is necessary to increase their volatility. shimadzu.com This process involves chemically modifying the sugar to a form that can be readily vaporized and passed through the gas chromatograph.
In the context of isotopic enrichment analysis, GC-MS is employed to determine the extent to which the ¹³C label from this compound has been incorporated into various metabolites. Following separation by GC, the mass spectrometer detects the mass difference between the labeled and unlabeled forms of the metabolites. This allows researchers to trace the metabolic fate of the galactose molecule. For instance, studies have utilized GC-MS to measure the incorporation of ¹³C from labeled galactose into metabolites in lymphoblasts from patients with galactosemia, providing insights into the metabolic pathways affected by the disease. nih.gov The technique is also used for the sensitive determination of D-galactose in human plasma, where D-[U-13C6]galactose serves as an internal standard. oup.com Furthermore, GC-MS has been adapted for the stable-isotope dilution analysis of galactose metabolites in human erythrocytes. nih.gov
A common derivatization method for sugars in GC-MS analysis is the preparation of aldononitrile pentaacetate derivatives. oup.com The monitoring of specific ion intensities allows for the assessment of different isotopologues of galactose.
Table 1: GC-MS Applications in Isotopic Enrichment Analysis with this compound
| Application | Key Findings |
| Metabolic flux analysis | Quantifies the carbon flux through specific metabolic pathways, such as the Bifido shunt in Bifidobacterium, by measuring ¹³C-labeled isotopomers. researchgate.net |
| Galactosemia research | Traces the metabolism of ¹³C-galactose in patient-derived cells to understand the biochemical consequences of enzyme deficiencies. nih.gov |
| Plasma galactose quantification | Enables sensitive and reliable measurement of D-galactose in plasma using D-[U-13C6]galactose as an internal standard for isotope dilution. oup.com |
| Erythrocyte metabolite analysis | Allows for the determination of galactose-1-phosphate and other relevant metabolites in red blood cells. nih.gov |
Liquid chromatography-mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful tools for analyzing a wide range of metabolites in biological samples without the need for derivatization. These techniques are particularly well-suited for the analysis of non-volatile and thermally labile compounds like sugars and their phosphorylated derivatives. oup.com
In metabolite profiling studies, LC-MS is used to separate the complex mixture of molecules present in a biological extract. The mass spectrometer then detects and identifies the individual components based on their mass-to-charge ratios. The use of this compound as a tracer allows for the unambiguous identification of galactose-derived metabolites amidst a complex background of other cellular components. nih.gov Tandem MS (MS/MS) further enhances specificity by selecting a particular ion (the precursor ion) and fragmenting it to produce a characteristic spectrum of product ions, which can be used for structural elucidation and more precise quantification. nih.govresearchgate.net
LC-MS/MS methods have been developed for the quantification of galactose-1-phosphate uridyltransferase (GALT) activity, a key enzyme in galactose metabolism. These assays utilize [¹³C₆]-galactose-1-phosphate as a substrate and quantify the formation of the product, [¹³C₆]-uridine diphosphate (B83284) galactose. nih.govresearchgate.net This approach offers high sensitivity and specificity for diagnosing disorders like galactosemia. nih.govresearchgate.net
Table 2: LC-MS and LC-MS/MS in Metabolite Profiling with this compound
| Technique | Application | Key Findings |
| LC-MS | Metabolite Profiling | Enables the separation and identification of a wide array of central carbon metabolites, including phosphorylated sugars, with high sensitivity. oup.com |
| Isotopic Labeling Studies | Traces the incorporation of ¹³C from labeled glucose into various metabolites to identify primary organs of secondary metabolite synthesis. nih.gov | |
| LC-MS/MS | Enzyme Activity Assays | Quantifies GALT enzyme activity by measuring the formation of [¹³C₆]-UDPGal from [¹³C₆]-Gal-1-P, allowing for sensitive diagnosis of galactosemia. nih.govresearchgate.net |
| Biomarker Discovery | Utilizes stable isotope labeling to aid in the discovery of potential disease biomarkers in complex biological samples like serum. acs.org |
Stable isotope dilution mass spectrometry (SID-MS) is a highly accurate method for the quantitative analysis of metabolites. This technique relies on the addition of a known amount of a stable isotope-labeled internal standard, such as this compound, to a sample. The labeled standard is chemically identical to the analyte of interest but has a different mass, allowing it to be distinguished by the mass spectrometer. oup.comnih.gov
By measuring the ratio of the naturally abundant analyte to the isotopically labeled standard, precise quantification can be achieved, as any sample loss during preparation or analysis will affect both the analyte and the standard equally. This method corrects for variations in sample extraction, derivatization, and instrument response.
SID-MS has been successfully applied to the sensitive and reliable measurement of D-galactose in plasma. oup.com In these studies, D-[U-13C6]galactose is added to the plasma sample as an internal standard. After enzymatic removal of glucose and purification, the sample is analyzed by GC-MS. oup.com This approach has demonstrated linearity over a range of concentrations and good repeatability. oup.com Similarly, SID-MS has been used to determine the concentration of galactose metabolites in human erythrocytes. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Isotope Tracing
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-invasive technique that provides detailed information about the structure and dynamics of molecules. au.dk In metabolic studies, NMR is unique in its ability to determine the specific position of isotopic labels within a molecule, a capability known as positional isotopomer analysis. nih.govmdpi.com
13C-NMR spectroscopy directly detects the ¹³C nucleus. When this compound is introduced into a biological system, the ¹³C atoms are incorporated into various metabolites through metabolic pathways. By analyzing the 13C-NMR spectrum of the resulting mixture, researchers can identify the labeled metabolites and, crucially, determine the precise location of the ¹³C atoms within their molecular structures. nih.gov This information is invaluable for elucidating complex metabolic pathways and understanding the rearrangements of the carbon skeleton that occur during metabolism. nih.gov
For example, studies have used 13C-NMR to investigate the metabolism of ¹³C-galactose in lymphoblasts from patients with galactosemia. nih.gov The analysis of the ¹³C-labeled metabolites revealed the extent to which galactose was converted to galactose-1-phosphate, galactitol, and other downstream products, providing insights into the residual enzyme activity and the function of alternative metabolic pathways. nih.gov
NMR techniques such as isotope editing allow for the selective observation of molecules containing a specific isotope, like ¹³C. This is particularly useful for analyzing complex mixtures of metabolites, as it filters out the signals from unlabeled molecules, simplifying the spectrum and highlighting the metabolic products derived from the labeled precursor. nih.gov
Spin topology analysis, which examines the scalar couplings (J-couplings) between adjacent ¹³C nuclei, provides further detail on the connectivity of the carbon atoms. In uniformly labeled molecules derived from this compound, the pattern of ¹³C-¹³C couplings can be used to trace the path of the carbon atoms through metabolic networks. This approach is powerful for dissecting intricate metabolic transformations and quantifying the relative fluxes through different pathways. nih.gov
Sample Preparation and Derivatization Techniques for Labeled Galactose and its Metabolites
The accurate analysis of this compound and its metabolites from complex biological matrices necessitates meticulous sample preparation to remove interfering substances and enhance analytical sensitivity. The chosen methods for extraction, purification, and derivatization are critical for obtaining reliable and reproducible results, particularly when using mass spectrometry-based techniques.
Sample Preparation and Purification
For analyses in biological fluids such as plasma, a primary step involves the removal of proteins, which can interfere with downstream analysis and contaminate analytical instrumentation. A common method is protein precipitation using an acid like perchloric acid. oup.com Following centrifugation to pellet the precipitated proteins, the acidic supernatant is neutralized, often with a potassium bicarbonate (KHCO3) solution. oup.com
Further purification is typically required to isolate the carbohydrate fraction from other small molecules. Ion-exchange chromatography is a widely employed technique for this purpose. A sequential column approach, often using both anion-exchange (e.g., Dowex 1x8) and cation-exchange (e.g., Dowex 50WX8) resins, is effective for purifying galactose extracts. oup.com This process removes salts and other charged molecules, yielding a cleaner sample for derivatization and analysis. In some workflows, particularly for food matrices or when using isotope dilution mass spectrometry, sample preparation may involve dilution, filtration, and protein precipitation followed by centrifugation, without the need for extensive chromatographic cleanup. lcms.cznih.gov
Derivatization Techniques
Derivatization is a crucial step in the analysis of carbohydrates like this compound, especially for gas chromatography-mass spectrometry (GC-MS). This chemical modification increases the volatility and thermal stability of the polar sugar molecules, making them suitable for GC analysis. For liquid chromatography-mass spectrometry (LC-MS), derivatization can improve chromatographic retention, separation, and ionization efficiency. uncst.go.ugbiorxiv.org
Several derivatization strategies are employed for galactose and its metabolites:
Aldononitrile Acetate (B1210297)/Propionate Formation: A robust and widely used two-step method for GC-MS involves converting the sugar to an aldononitrile derivative. oup.comnih.gov The first step is an oximation reaction, typically with hydroxylamine (B1172632) hydrochloride in pyridine, which opens the ring structure and protects the carbonyl group. oup.comgcms.cz This is followed by acylation with an anhydride (B1165640), such as acetic anhydride or propionic anhydride, to convert the hydroxyl groups into ester groups. oup.comnih.gov The resulting aldononitrile pentaacetate or pentapropionate derivatives are volatile and produce characteristic fragmentation patterns in MS. oup.comnih.gov
Trimethylsilylation (TMS): This is another common technique for GC-MS analysis where hydroxyl groups are converted to trimethylsilyl (B98337) ethers using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) often with a catalyst such as Trimethylchlorosilane (TMCS). gcms.czpsu.edu
1-phenyl-3-methyl-5-pyrazolone (PMP) Labeling: For LC-MS analysis, derivatization with PMP is a well-established method. biorxiv.orgresearchgate.net PMP reacts with reducing sugars to form derivatives that have enhanced reversed-phase chromatographic retention and improved ionization efficiency, facilitating sensitive detection. biorxiv.org This technique is suitable for quantifying a comprehensive set of monosaccharides. escholarship.org
The selection of a derivatization method depends on the analytical platform (GC-MS vs. LC-MS) and the specific requirements of the study.
Table 1: Summary of Derivatization Techniques for Galactose Analysis
| Derivatization Method | Target Analyte(s) | Analytical Platform | Reagents | Purpose | Citations |
|---|---|---|---|---|---|
| Aldononitrile Pentaacetate | Galactose | GC-MS | Hydroxylamine hydrochloride, Pyridine, Acetic anhydride | Increases volatility and thermal stability for GC analysis. | oup.compsu.edu |
| Aldononitrile Pentapropionate | Glucose, Ribose | GC-MS | Hydroxylamine hydrochloride, Pyridine, Propionic anhydride | Increases volatility and produces reliable fragments for positional labeling information. | nih.gov |
| Trimethylsilylation (TMS) | Galactose-1-Phosphate | GC-MS | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), Trimethylchlorosilane (TMCS), Pyridine | Increases volatility for GC analysis. | psu.edu |
| 1-phenyl-3-methyl-5-pyrazolone (PMP) | Monosaccharides (Glucose, Galactose, etc.) | LC-MS | PMP, Ammonium hydroxide, Methanol | Improves chromatographic separation and electrospray ionization response. | biorxiv.orgresearchgate.net |
Challenges and Advancements in Analytical Resolution for Isomeric Compounds
A significant analytical hurdle in the study of this compound and its metabolic fate is the presence of numerous isomers. These isomers are structurally very similar, often differing only in the spatial orientation of a single hydroxyl group (epimers) or the configuration of the anomeric carbon (anomers), making them exceptionally difficult to separate and distinguish using standard analytical techniques. uncst.go.ugresearchgate.net
Challenges in Isomer Resolution
The primary challenges in resolving galactose isomers include:
Structural Similarity: Epimers such as galactose and glucose, or galactose and mannose, have identical mass and similar physicochemical properties, leading to co-elution in many chromatographic systems. uncst.go.ugescholarship.org
Anomerization: In solution, reducing sugars like galactose exist as an equilibrium mixture of anomers (α and β forms). These forms can interconvert, often resulting in broadened or split peaks during chromatography. uncst.go.ug
Ring Tautomerism: In addition to the common pyranose (six-membered) ring, galactose can also exist in a furanose (five-membered) ring form. uncst.go.ugnih.gov These tautomers add another layer of complexity to the analytical separation.
Metabolite Isomers: The challenge extends to metabolites, such as sugar phosphates (e.g., galactose-1-phosphate vs. glucose-1-phosphate vs. galactose-6-phosphate), which are often poorly resolved chromatographically. lcms.cz
These issues complicate quantification and make unambiguous identification of a specific isomer, like this compound, in a biological sample a demanding task. Conventional liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) methods may fail to provide the necessary resolution. uncst.go.ugescholarship.org
Advancements in Analytical Resolution
To address these challenges, significant advancements have been made in both chromatographic separation and mass spectrometric detection.
Advanced Chromatographic Techniques:
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC has emerged as a powerful technique for separating polar compounds like sugars. nih.govuncst.go.ug By using a polar stationary phase and a mobile phase with a high percentage of organic solvent, HILIC provides better retention and resolution for carbohydrates compared to traditional reversed-phase chromatography. nih.govuncst.go.ug
High-Performance Anion-Exchange Chromatography (HPAEC): HPAEC, often coupled with pulsed amperometric detection (PAD) or mass spectrometry, offers high-resolution separation of isomeric oligosaccharides and monosaccharides. nih.gov
High-Resolution and Tandem Mass Spectrometry (MS/MS):
Fragmentation Strategies: Modern mass spectrometers allow for various fragmentation techniques that can differentiate isomers. Techniques like Collision-Induced Dissociation (CID), Higher-energy Collisional Dissociation (HCD), and Ultraviolet Photodissociation (UVPD) can produce unique fragment ions for structurally similar isomers, even if they are not separated chromatographically. nih.govlcms.cz By performing multiple stages of fragmentation (MSn), diagnostic fragments can be isolated to identify a specific isomer. lcms.cz
Energy-Resolved Mass Spectrometry (ERMS): This technique analyzes how ion fragmentation patterns change as collision energy is varied. Isomers often exhibit different dissociation efficiencies at given energies, providing a basis for their distinction. researchgate.net
Ion Mobility Spectrometry (IMS): IMS provides an orthogonal dimension of separation to chromatography and mass spectrometry. It separates ions based on their size, shape, and charge (collision cross-section) as they drift through a gas-filled chamber. masatech.eu This ability to separate based on shape makes IMS particularly powerful for distinguishing between isomers that have the same mass but different three-dimensional structures. masatech.eu
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-field NMR, particularly ¹³C-NMR, is an inherently powerful tool for isomer analysis. frontiersin.org Different isomers (anomers, tautomers) of a ¹³C-labeled sugar like this compound will have distinct and resolvable signals in the NMR spectrum, allowing for their unambiguous identification and quantification in solution without the need for chromatographic separation. nih.govacs.org
These advanced methodologies, often used in combination, provide the necessary resolving power to overcome the challenges posed by the structural complexity of carbohydrates, enabling more accurate and detailed metabolic studies using this compound.
Table 2: Advanced Analytical Methodologies for Isomer Resolution
| Technique | Principle of Separation/Differentiation | Application to Galactose Isomers | Citations |
|---|---|---|---|
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Partitioning between a polar stationary phase and a semi-aqueous/organic mobile phase. | Separation of polar isomers like glucose, fructose, mannose, and galactose. | nih.govuncst.go.ug |
| High-Performance Anion-Exchange Chromatography (HPAEC-MS) | Ion exchange of weakly acidic carbohydrates at high pH. | High-resolution separation of complex isomeric oligosaccharide mixtures. | nih.gov |
| Tandem Mass Spectrometry (MSn) with CID/HCD/UVPD | Generation of isomer-specific fragment ions through multiple stages of mass isolation and fragmentation. | Distinguishing sugar-phosphate isomers (e.g., galactose-1-phosphate vs. glucose-6-phosphate). | lcms.cz |
| Ion Mobility Spectrometry (IMS-MS) | Separation of ions based on their size, shape, and charge (collision cross-section). | Separation of isomers with identical mass but different 3D structures. | masatech.eu |
| ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | Detection of unique chemical shifts for ¹³C nuclei in different chemical environments. | Unambiguous identification and quantification of anomers (α/β) and tautomers (pyranose/furanose) in solution. | nih.govacs.org |
Role in Glycomics Research and Glycan Biosynthesis
Isotopic Labeling Strategies for Glycan Structure Elucidation
Stable isotope labeling is a powerful technique for the quantitative analysis of changes in glycan expression. nih.gov L-Galactose-13C6, along with other isotopically labeled monosaccharides, is instrumental in metabolic labeling strategies designed to unravel the complex structures of glycans. thermofisher.com In these approaches, cells or organisms are cultured in media where a natural carbohydrate is replaced with its isotopically labeled counterpart, such as this compound. thermofisher.com The cellular machinery then incorporates this "heavy" sugar into newly synthesized glycans.
The resulting mass shift of 6 Daltons (due to the six 13C atoms) allows for the differentiation of labeled and unlabeled glycans by mass spectrometry (MS). researchgate.netnih.gov This mass difference enables researchers to track the incorporation of the labeled galactose into various glycan structures, aiding in their identification and characterization. acs.orgnih.gov For instance, enzymatic methods can be employed to incorporate ¹³C₆-UDP-galactose into native glycans, creating stable isotope-labeled standards that are invaluable for retention time normalization in liquid chromatography-mass spectrometry (LC-MS) analysis. acs.orgnih.gov This is particularly crucial for distinguishing between isomeric glycan structures, which often exhibit subtle differences in their chromatographic behavior. acs.orgnih.gov
| Strategy | Description | Application | Key Findings/Advantages | References |
|---|---|---|---|---|
| Metabolic Labeling | Cells are cultured with 13C-labeled galactose, which is incorporated into newly synthesized glycans. | Tracking glycan biosynthesis and turnover in living cells. | Allows for dynamic studies of glycan metabolism and response to stimuli. | nih.govthermofisher.com |
| Enzymatic Labeling | 13C6-UDP-galactose is enzymatically transferred to existing glycans or glycan precursors. | Generation of stable isotope-labeled internal standards for quantitative glycomics. | Provides standards with identical chemical properties to native glycans, improving quantification accuracy. | acs.orgnih.gov |
| Glycan Reductive Isotope Labeling (GRIL) | Released glycans are derivatized at their reducing end with isotopically labeled tags. While not directly using this compound for metabolic incorporation, it's a related quantitative technique. | Relative and absolute quantification of glycans from different samples. | No chromatographic resolution of differentially labeled glycans, simplifying data analysis. | nih.govresearchgate.net |
Quantitative Analysis of Glycan and Nucleotide Sugar Synthesis Pathways
This compound is a valuable tracer for quantitatively analyzing the flux through various glycan and nucleotide sugar synthesis pathways. biorxiv.orgnih.gov By introducing ¹³C-labeled galactose into cellular systems, researchers can monitor its conversion into other sugars and its incorporation into nucleotide sugars, the activated donors for glycosylation reactions. biorxiv.orgmdpi.comnih.gov
For example, studies have utilized ¹³C-labeled glucose to trace the flow of carbon atoms into nucleotide sugars like UDP-glucose and UDP-galactose. biorxiv.orgmdpi.com These experiments have revealed how different metabolic pathways, including glycolysis and the pentose (B10789219) phosphate (B84403) pathway, contribute to the synthesis of these essential precursors. mdpi.com The incorporation of the ¹³C label can be tracked over time, providing insights into the dynamics of nucleotide sugar biosynthesis. mdpi.com
In one study, the introduction of ¹³C-labeled glucose allowed for the observation of a steady incorporation of ¹³C into L-fucose, a monosaccharide derived from the nucleotide sugar GDP-L-fucose. biorxiv.org This confirmed that the labeled glucose was being processed through the nucleotide sugar synthesis pathways to produce membrane-bound glycans. biorxiv.org Furthermore, quantitative analysis of ¹³C-labeled UDP-hexoses (representing UDP-glucose and UDP-galactose) and other nucleotide sugars can reveal how cellular metabolism is partitioned towards glycan production under different conditions. biorxiv.orgnih.gov
| Labeled Precursor | Analyzed Nucleotide Sugars | Key Research Finding | Experimental Approach | References |
|---|---|---|---|---|
| 13C6-Glucose | UDP-glucose, UDP-galactose, UDP-GlcNAc, CMP-Neu5Ac | Traced the time-course of carbon incorporation into nucleotide sugars, revealing the contribution of various metabolic pathways. | LC-MS/MS analysis of cell extracts after feeding with labeled glucose. | mdpi.com |
| 13C-U-Glucose | UDP-hexose (UDP-glucose and UDP-galactose), GDP-fucose, UDP-HexNAc | Demonstrated differential commitment of glucose to nucleotide sugar synthesis in different cell lines. | Metabolomic analysis of intracellular nucleotide sugars. | biorxiv.orgnih.gov |
| [13C]Galactose | [13C]UDP-glucose | Showed that galactosemic patients can convert labeled galactose to UDP-glucose, indicating the presence of alternative metabolic pathways. | Analysis of labeled acetaminophen (B1664979) glucuronide in urine after administration of labeled galactose. | researchgate.net |
Investigation of Glycosyltransferase Activity and Substrate Specificity Using Labeled Donors
Glycosyltransferases are enzymes that catalyze the transfer of monosaccharides from activated nucleotide sugar donors to acceptor molecules, forming glycosidic bonds. acs.org this compound, in the form of its activated nucleotide sugar donor, UDP-L-Galactose-13C6, is an invaluable tool for studying the activity and substrate specificity of these enzymes.
The use of isotopically labeled donors allows for the direct and quantitative measurement of glycosyltransferase activity. rndsystems.com For instance, the transfer of ¹³C₆-galactose from UDP-¹³C₆-galactose to an acceptor substrate can be monitored by mass spectrometry, providing a sensitive and non-radioactive method for assaying enzyme kinetics. acs.org This approach has been used to characterize the activity of enzymes like β-1,4-galactosyltransferase 1 (B4GalT1), which transfers galactose from UDP-galactose to N-acetylglucosamine. rndsystems.com
Furthermore, labeled donors can be used to investigate the substrate specificity of glycosyltransferases. By presenting an enzyme with a labeled donor and various potential acceptor molecules, researchers can determine which acceptors are preferentially glycosylated. Chemoenzymatic methods have been developed that utilize wild-type galactosyltransferase to transfer galactose from UDP-galactose to O-GlcNAcylated peptides, enabling their enrichment and identification. acs.org The use of a labeled galactose donor in such an assay would allow for precise quantification of the modification.
| Labeled Donor | Enzyme Studied | Research Focus | Methodology | References |
|---|---|---|---|---|
| UDP-13C6-Galactose | β-1,4-Galactosyltransferase 1 (B4GalT1) | Enzyme activity assay. | A coupled-enzyme assay where the release of UDP is measured, or direct MS detection of the labeled product. | rndsystems.com |
| UDP-[13C6]Galactose | Leloir Glycosyltransferases (e.g., β3GlcNAcT, β4GalT) | Synthesis of isotopically labeled human milk oligosaccharides. | Sequential enzymatic synthesis cascades. | mdpi.comnih.gov |
| UDP-Galactose (with subsequent labeling) | Galactosyltransferase (from bovine milk) | Profiling protein O-GlcNAcylation. | Chemoenzymatic labeling of O-GlcNAcylated peptides with galactose, followed by oxidation and enrichment. | acs.org |
Insights into Specific Biological Systems and Processes
Plant Physiology and Metabolism
The L-galactose pathway is the primary route for the biosynthesis of ascorbate (B8700270) (vitamin C) in plants. researchgate.netnih.govfrontiersin.orgnih.gov L-Galactose-¹³C₆ is instrumental in elucidating the regulation of this pathway and its contribution to the plant's structural framework.
Ascorbate Regulation in Response to Environmental Stimuli
Ascorbate is a crucial antioxidant and enzyme cofactor in plants, involved in processes like growth, pathogen response, and protection against environmental stressors such as high light intensity. nih.gov The biosynthesis of ascorbate is tightly regulated, primarily at the transcriptional level of genes encoding enzymes in the L-galactose pathway. nih.govmdpi.com
Key regulatory enzymes in the L-galactose pathway include GDP-L-galactose phosphorylase (GGP), GDP-mannose epimerase (GME), and GDP-mannose pyrophosphorylase (GMP). mdpi.com Studies have shown that the expression of these genes, particularly VTC2 and VTC5 which encode for GDP-L-galactose phosphorylase, increases in response to high light, leading to a significant rise in ascorbate levels. nih.gov While L-ascorbate itself does not appear to directly inhibit the activity of the VTC2 enzyme, it can suppress the expression of the VTC2 gene, indicating a feedback mechanism at the transcriptional level. nih.gov Feeding plants with L-galactose has been shown to increase ascorbate concentrations, which in turn can stimulate the production of stress-related hormones like abscisic acid (ABA). mdpi.com
Table 1: Key Enzymes in the Plant L-Galactose Pathway and Their Regulation
| Enzyme | Gene(s) | Regulatory Control |
| GDP-L-galactose phosphorylase | VTC2, VTC5 | Transcriptional (upregulated by light), potential feedback inhibition by ascorbate at the transcriptional level. nih.gov |
| GDP-D-mannose-3′,5′-epimerase | GME | Transcriptional. mdpi.com |
| GDP-mannose pyrophosphorylase | GMP | Transcriptional. mdpi.com |
Contributions to Cell Wall Composition and Development
Plant cell walls are complex structures primarily composed of polysaccharides like cellulose, hemicelluloses, and pectins. researchgate.net L-galactose is a component of various cell wall polysaccharides, and its metabolism is intertwined with cell wall biogenesis.
Xyloglucan (B1166014), a major hemicellulose, has a β-(1,4)-glucan backbone with side chains that often include galactose. oup.com While the precise function of these galactose residues is still under investigation, studies on Arabidopsis mutants suggest their importance. oup.com Mutants deficient in xyloglucan galactosylation exhibit growth defects, highlighting the role of galactose in maintaining cell wall integrity and function. oup.com
Pectins, another critical component of the primary cell wall, are complex polysaccharides. frontiersin.org In certain instances, such as in the mur1 mutant of Arabidopsis which is deficient in L-fucose, L-galactose has been found to replace L-fucose in the complex pectin (B1162225) rhamnogalacturonan II (RG-II). frontiersin.org This substitution demonstrates the metabolic plasticity of the cell wall synthesis machinery. Furthermore, the presence of galactose in root cell walls is well-documented, and high concentrations of external galactose can lead to developmental issues in Arabidopsis roots, including incomplete cell division and cell wall stub formation. nih.gov This toxicity is dependent on the activity of galactokinase, suggesting that the phosphorylation of galactose is a critical step in this process. nih.gov
Table 2: L-Galactose in Plant Cell Wall Polysaccharides
| Polysaccharide | Role of L-Galactose |
| Xyloglucan | Component of side chains, important for proper growth and cell wall function. oup.com |
| Rhamnogalacturonan II (Pectin) | Can substitute for L-fucose in certain mutants, indicating metabolic flexibility. frontiersin.org |
Microbial Metabolism
L-Galactose-¹³C₆ is also a valuable tracer for studying carbon metabolism in diverse microorganisms, from gut bacteria to photosynthetic algae.
Carbon Catabolism and Metabolic Flexibility in Bacteria
In the human gut bacterium Bacteroides vulgatus, a novel pathway for L-galactose metabolism has been discovered. acs.orgnih.gov This pathway involves the oxidation of L-galactose to L-galactono-1,5-lactone by L-galactose dehydrogenase. acs.orgnih.gov Using ¹³C NMR spectroscopy with [¹³C-1]-L-galactose, researchers have been able to identify the initial enzymatic product and follow its subsequent non-enzymatic conversion to the more stable L-galactono-1,4-lactone. acs.orgnih.gov This demonstrates the utility of isotope labeling in elucidating enzymatic reaction mechanisms.
Stable isotope tracing with ¹³C-labeled substrates is a powerful technique to unravel metabolic cross-feeding in microbial communities. d-nb.info For instance, in a co-culture of Lactococcus lactis and Saccharomyces cerevisiae, lactose (B1674315) labeled with ¹³C in the galactose moiety was used to demonstrate that the yeast utilizes galactose released by the bacterium as a carbon source. d-nb.info This approach, combined with proteomics, allows for the assignment of labeled peptides to specific species, revealing the intricate web of metabolic exchange. d-nb.info In soil microbial communities, the metabolism of various ¹³C-labeled carbon sources, including amino acids and glucose, leads to the production of labeled aromatic compounds like benzoic and salicylic (B10762653) acid, indicating their synthesis through microbial activity. biorxiv.org
Photosynthesis and Heterotrophic Growth Pathways in Algae
Heterotrophic microalgae can utilize organic carbon sources for growth in the absence of light. mdpi.com Glucose and acetate (B1210297) are common substrates used in heterotrophic cultivation. mdpi.com While direct studies using L-Galactose-¹³C₆ in this context are not detailed in the provided sources, the principles of using labeled substrates to trace carbon flow are applicable. For instance, studies on Chlorella vulgaris have shown that heterotrophic growth can lead to higher cell densities compared to autotrophic growth. mdpi.com
The cell walls of green microalgae, such as Chlorella vulgaris, are known to contain galactose. acs.org The composition of these cell walls can change depending on the growth phase. acs.org For example, in C. vulgaris, the cell wall is primarily composed of rhamnose and galactose. acs.org Understanding the synthesis and turnover of these cell wall components is an area where L-Galactose-¹³C₆ could provide significant insights. Metabolite profiling using GC-MS in various microalgae strains has revealed differences in their constitutive metabolite profiles and their responses to environmental stresses like desiccation. mdpi.com
Mammalian and Human System Studies (Focus on Metabolic Tracing)
In mammalian systems, L-Galactose-¹³C₆ is primarily used as a tracer to investigate the metabolism of nucleotide sugars, which are essential precursors for glycosylation.
Stable isotope tracing with ¹³C₆-glucose allows for the detailed analysis of carbon incorporation into major nucleotide sugars like UDP-glucose, UDP-N-acetylglucosamine (UDP-GlcNAc), and CMP-N-acetylneuraminic acid (CMP-Neu5Ac). mdpi.com This methodology is crucial for understanding how various metabolic pathways, including glycolysis and the pentose (B10789219) phosphate (B84403) pathway, contribute to the synthesis of these vital molecules. mdpi.com Such studies are particularly relevant in the context of human pluripotent stem cells (hPSCs), where metabolism is a key regulator of pluripotency and self-renewal. mdpi.com
Metabolic tracing with ¹³C-labeled nutrients can also be applied to investigate metabolic dynamics in specific tissues. nih.gov For example, incubating fresh mouse kidney slices with U-¹³C₆-glucose allows for the spatial and temporal tracing of carbon incorporation into intermediates of glycolysis and the TCA cycle. nih.gov This technique can reveal cell-type-specific metabolic activities and changes during processes like kidney repair. nih.gov The use of ¹³C-labeled precursors helps to distinguish between different metabolic fates of the tracer molecule. nih.gov For example, in cancer cells, tracing ¹³C from glucose into cell membrane glycans can reveal shifts in metabolic pathways, such as a potential shift towards the Leloir pathway for UDP-glucose and UDP-galactose production upon disruption of other pathways. nih.gov
Table 3: Applications of L-Galactose-¹³C₆ and other ¹³C-labeled sugars in Mammalian Metabolic Tracing
| System/Cell Type | Labeled Compound Used | Key Findings |
| Human Pluripotent Stem Cells | ¹³C₆-glucose | Traced carbon flow into nucleotide sugars (UDP-glucose, UDP-GlcNAc, CMP-Neu5Ac), revealing the convergence of multiple metabolic pathways. mdpi.com |
| Mouse Kidney Tissue | U-¹³C₆-glucose | Enabled spatiotemporal tracing of carbon into glycolysis and TCA cycle intermediates, revealing cell-type-specific metabolism. nih.gov |
| Cancer Cells | ¹³C-glucose | Detected isotope incorporation into cell-membrane glycans, suggesting metabolic shifts towards pathways producing UDP-glucose and UDP-galactose. nih.gov |
Dynamics of Galactose Metabolism and its Impact on Glucose Homeostasis
The metabolism of galactose is intricately linked with glucose homeostasis. In humans, the primary route for converting galactose into glucose is the Leloir pathway. wikipedia.org This metabolic sequence involves three principal enzymes: galactokinase (GALK), galactose-1-phosphate uridylyltransferase (GALT), and UDP-galactose 4′-epimerase (GALE). wikipedia.org The body cannot convert galactose directly into energy and must first process it through pathways like the Leloir pathway. wikipedia.org
Stable isotope tracer studies using D-Galactose-13C6 have been instrumental in quantifying the contribution of ingested galactose to the body's glucose pool. These studies reveal that galactose conversion to glucose occurs via two main routes:
A direct pathway , where the six-carbon backbone of galactose is converted directly into glucose (hexose → glucose). nih.govusda.gov
An indirect pathway , where galactose is first broken down into three-carbon intermediates (like lactate) which are then used to synthesize glucose through gluconeogenesis (hexose → 3-carbon substrates → glucose). nih.govusda.gov
Research involving the oral administration of [U-13C]galactose to fasting individuals has provided quantitative insights into these pathways. By measuring the appearance of [13C6]glucose (from the direct pathway) and [13C3]glucose (from the indirect pathway) in the plasma, scientists can determine the fate of the ingested galactose. nih.govnih.gov One study found that after a bolus ingestion of galactose, approximately 67% enters the systemic circulation as glucose via the direct conversion route, while the remaining 33% is processed through the indirect pathway. nih.govusda.govnih.gov These findings underscore the liver's significant role in processing dietary galactose and its substantial contribution to maintaining glucose levels.
| Pathway | Description | Contribution to Systemic Glucose from Oral Galactose | Key Metabolite Tracers |
| Direct Conversion | The intact six-carbon skeleton of galactose is converted to glucose. | ~67% nih.govusda.govnih.gov | [13C6]glucose |
| Indirect Conversion | Galactose is metabolized to three-carbon intermediates, which then enter the gluconeogenic pathway to form glucose. | ~33% nih.govusda.govnih.gov | [13C3]glucose |
Pathways of Lactose Synthesis in Mammary Gland Physiology
Lactose synthesis is a critical function of the mammary gland during lactation, as lactose is the primary sugar in milk and a major factor in regulating milk volume. physiology.org The synthesis occurs in the Golgi apparatus of mammary epithelial cells. pathbank.orgnih.govsmpdb.ca The process involves the combination of one molecule of UDP-galactose with one molecule of glucose, a reaction catalyzed by the lactose synthase enzyme complex. physiology.orgpathbank.orgsmpdb.ca This complex is composed of a catalytic subunit, β1,4-galactosyltransferase (B4GALT1), and a regulatory subunit, alpha-lactalbumin (LALBA). physiology.orgnih.gov While the catalytic subunit is found in many tissues, alpha-lactalbumin is specific to the lactating mammary gland, ensuring lactose is only produced there. pathbank.orgsmpdb.ca
Isotope tracer studies have revealed that the two monosaccharide units of lactose have different origins. While the glucose moiety of lactose is derived almost entirely from plasma glucose, a significant portion of the galactose moiety is synthesized de novo within the mammary gland itself. oup.comnih.gov This process is termed hexoneogenesis. nih.gov During the fed state, hexoneogenesis can account for around 30% of the galactose in lactose, and this contribution can increase to approximately 50% during fasting. nih.gov
Research using tracers like [U-13C]glucose and [2-13C]glycerol has identified several precursors for the galactose synthesized within the breast. oup.comnih.gov Glycerol (B35011), lactate, and carbon skeletons from the catabolism of certain amino acids can all contribute to the hexoneogenic production of galactose. nih.govresearchgate.net For instance, one study demonstrated that glycerol contributes significantly to the synthesis of galactose within the human breast, but not to the glucose moiety of lactose. oup.com
| Lactose Component | Primary Source | Contribution from Plasma Glucose (Fed State) | Contribution from Hexoneogenesis (Fed State) |
| Glucose Moiety | Plasma Glucose | ~98% oup.com | Minimal |
| Galactose Moiety | Plasma Glucose & Hexoneogenesis | ~70% oup.com | ~30% nih.gov |
Future Directions and Emerging Research Avenues
Integration with Multi-Omics Approaches in Systems Biology
The era of systems biology, which seeks a holistic understanding of biological systems, relies on the integration of multiple "omics" data layers. nih.govnih.gov L-Galactose-13C6 is set to become a important tool in this integrative approach, primarily by providing a dynamic functional layer to otherwise static snapshots of cellular components. nih.govtandfonline.com
Multi-omics studies combine genomics, transcriptomics, proteomics, and metabolomics to construct a comprehensive picture of cellular processes and their regulation. nih.govagronomyjournals.comvascular-proteomics.com The inclusion of stable isotope tracers like this compound enhances the metabolomics component by revealing the flow of metabolites through specific pathways—a measure known as the fluxome. nih.gov This provides a direct readout of metabolic function that cannot be captured by measuring metabolite concentrations alone. nih.govresearchgate.net
Future research will focus on combining this compound tracing data with other omics datasets to build more predictive models of health and disease. ethz.ch For instance, in studies of galactose metabolism disorders or certain cancers where galactose pathways are pertinent, tracing the fate of ¹³C-labeled galactose can reveal metabolic rerouting. nih.govnih.gov When correlated with gene expression (transcriptomics) and protein abundance (proteomics), researchers can uncover the regulatory mechanisms—from gene to enzyme to metabolic flux—that govern these changes. agronomyjournals.com This integrated approach is powerful for identifying biomarkers, understanding disease mechanisms, and discovering novel therapeutic targets. nih.govnih.gov
Table 1: Integration of this compound Tracing with Multi-Omics Platforms
| Omics Layer | Information Provided | Contribution of this compound Tracing | Integrated Research Goal |
|---|---|---|---|
| Genomics | Genetic blueprint, potential for metabolic function | Validates the functional consequences of genetic variations in galactose metabolism pathways. | Linking genetic polymorphisms to specific metabolic phenotypes (metabotypes). |
| Transcriptomics | Gene expression levels, cellular response to stimuli | Correlates changes in gene expression with actual metabolic flux changes. | Identifying gene regulatory networks that control galactose utilization and downstream pathways. agronomyjournals.com |
| Proteomics | Protein abundance and post-translational modifications | Links the quantity of metabolic enzymes and transporters to the rate of galactose processing. nih.gov | Understanding how protein-level regulation impacts metabolic pathway efficiency. |
| Metabolomics | Snapshot of metabolite concentrations | Adds a dynamic layer by measuring the rate of conversion (flux) of galactose into downstream metabolites. nih.govnih.gov | Creating a complete picture of metabolic state, including both metabolite pools and their turnover rates. |
Advanced Computational Modeling for Isotope-Assisted Flux Analysis
Isotope-assisted Metabolic Flux Analysis (iMFA) is a powerful technique that uses data from isotope labeling experiments to quantify intracellular metabolic rates. nih.govresearchgate.net The accuracy and scope of iMFA are critically dependent on the sophistication of the underlying computational models. nih.govresearchgate.net While ¹³C-glucose has been the most common tracer, the growing interest in other metabolic pathways necessitates the development of robust models for alternative tracers like this compound. nih.govcreative-proteomics.com
Future advancements in computational modeling will be crucial for maximizing the information gleaned from this compound experiments. Key emerging research avenues include:
Development of organism- and tissue-specific models: Creating detailed metabolic network models that accurately reflect the unique pathways of galactose metabolism in different cell types (e.g., hepatocytes, neurons) or organisms. frontiersin.org
Isotopically non-stationary MFA (INST-MFA): Refining algorithms for INST-MFA, which analyzes labeling dynamics over time. nih.govd-nb.info This is particularly important for in vivo studies or complex systems where achieving an isotopic steady state is not feasible. researchgate.net
Integration with genome-scale models (GEMs): Enhancing techniques like two-scale ¹³C Metabolic Flux Analysis (2S-¹³C MFA) that use labeling data to constrain comprehensive, genome-scale models. nih.gov This allows for a broader, systems-level prediction of metabolic behavior.
User-friendly software tools: The continued development of accessible and powerful software is essential for the broader adoption of iMFA. d-nb.infonih.govoup.com Future tools will likely incorporate artificial intelligence and machine learning to improve flux estimation, experimental design, and data interpretation. researchgate.net
These computational advances will enable researchers to design more informative tracer experiments and extract more precise flux data, ultimately providing a clearer understanding of metabolic networks. nih.govsci-hub.se
Table 2: Future Directions in Computational Modeling for iMFA
| Modeling Advance | Description | Relevance to this compound |
|---|---|---|
| Dynamic and Non-Stationary Models | Analyzes time-course labeling data, not just the steady-state endpoint. nih.govd-nb.info | Crucial for capturing the metabolic dynamics of galactose in complex in vivo systems where steady state is rare. |
| Multi-Tracer Integration | Algorithms that can simultaneously analyze data from multiple different isotopic tracers (e.g., ¹³C-galactose and ¹⁵N-glutamine). nih.gov | Allows for a more comprehensive mapping of intersecting metabolic pathways, such as glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and amino acid metabolism. |
| Automated Network Generation | Software that can automatically construct metabolic models from genomic or proteomic data. | Facilitates the application of this compound tracing to non-model organisms where metabolic pathways are less characterized. |
| Optimal Experimental Design (OED) | Computational methods to determine the ideal tracer and measurement strategy to achieve the most precise flux estimates. vanderbilt.edu | Helps researchers design experiments that use this compound most effectively, potentially in combination with other tracers, to answer specific biological questions. |
Development of Novel this compound-Derived Tracers and Probes
Beyond its direct use as a metabolic tracer, this compound serves as a valuable starting material for the synthesis of more complex and highly specific molecular probes. sigmaaldrich.com The ¹³C atoms act as a stable isotopic signature that can be tracked through various analytical methods, including mass spectrometry and NMR spectroscopy. The future in this area lies in creating a diverse toolkit of this compound-derived molecules to investigate specific biological interactions and functions. nih.gov
An emerging trend is the creation of probes that combine the isotopic label with other functional moieties. google.com For example, research has demonstrated the synthesis of oligosaccharides with selectively ¹³C-labeled galactose units to precisely map the binding epitopes for glycan-binding proteins (lectins). d-nb.info This approach allows for the unambiguous identification of which sugar residue in a chain is critical for a protein interaction. d-nb.info
Future research will likely expand on this concept, leading to the development of:
Affinity Probes: Synthesizing this compound derivatives that also contain a biotin (B1667282) or other affinity tag. google.com These probes could be used to "fish" for and identify unknown galactose-binding proteins or enzymes from cell lysates.
Imaging Agents: Attaching fluorescent reporters (e.g., rhodamine) to the this compound scaffold. google.com Such probes could enable real-time imaging of galactose uptake and localization within living cells and tissues.
Quantitative Glycomics Standards: The enzymatic or chemical incorporation of this compound into larger, complex glycans can generate stable isotope-labeled standards. acs.org These standards are invaluable for improving the accuracy and reliability of quantitative mass spectrometry in glycomics, allowing for precise comparisons of glycan structures between healthy and diseased states. researchgate.netrsc.org
Probes for Enzyme Activity: Designing this compound-based substrates that, upon enzymatic cleavage, release a ¹³C-labeled fragment. This would allow for sensitive and specific measurement of enzyme activity directly within complex biological samples.
The development of this next generation of molecular tools will open new windows into the nuanced roles of galactose in glycobiology, cellular signaling, and disease pathology. musechem.comadesisinc.com
Table 3: Potential this compound-Derived Tracers and Probes
| Probe Type | Description | Potential Research Application |
|---|---|---|
| Selectively Labeled Oligosaccharides | Glycan chains where specific galactose units are ¹³C-labeled. d-nb.info | Mapping protein-carbohydrate binding interfaces with high precision using NMR or MS. d-nb.info |
| Affinity-Tagged Galactose | This compound linked to an affinity tag like biotin. google.com | Identifying and isolating novel galactose transporters, lectins, and metabolizing enzymes. |
| Fluorescent Galactose Probes | This compound conjugated to a fluorophore. google.com | Visualizing galactose uptake and distribution in living cells via fluorescence microscopy. |
| Complex Glycan Standards | Larger N- or O-glycans enzymatically built using UDP-L-Galactose-13C6. acs.org | Serving as internal standards for quantitative glycomics to accurately measure changes in glycosylation in disease. rsc.orgresearchgate.net |
| Enzyme-Activatable Probes | A molecule that releases a ¹³C-labeled fragment upon interaction with a specific galactosidase. | Developing highly sensitive assays to measure specific enzyme activity in biological fluids or cell extracts. |
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing L-Galactose-13C6 with high isotopic purity?
- Methodological Answer : Synthesis of isotopically labeled compounds like this compound requires rigorous control of reaction conditions (e.g., temperature, pH, and solvent purity) to minimize isotopic dilution. Purification steps, such as column chromatography or crystallization, must be optimized to remove unlabeled contaminants. Analytical validation using nuclear magnetic resonance (NMR) and mass spectrometry (MS) is essential to confirm isotopic enrichment ≥98% .
Q. Which analytical techniques are most effective for verifying the isotopic purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹³C-NMR can directly quantify 13C enrichment by analyzing peak intensities specific to labeled carbons.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) or isotope-ratio MS (IRMS) detects mass shifts caused by 13C incorporation.
- Isotopic Ratio Calibration : Use certified 13C standards to validate instrument accuracy .
Q. How should researchers handle and store this compound to ensure stability during experiments?
- Methodological Answer : Store lyophilized this compound in airtight, desiccated containers at -20°C to prevent hydrolysis or isotopic exchange. For aqueous solutions, use deuterated solvents (e.g., D₂O) to minimize proton exchange in NMR studies. Safety protocols for handling non-hazardous sugars (e.g., avoiding prolonged skin contact) should align with general laboratory guidelines for carbohydrates .
Advanced Research Questions
Q. How can researchers design experiments to track this compound metabolism while minimizing isotopic dilution effects?
- Methodological Answer :
- Experimental Controls : Include unlabeled galactose controls to distinguish natural abundance 13C from tracer-derived signals.
- Time-Course Sampling : Collect data at multiple time points to model metabolic flux dynamics and account for isotopic equilibration.
- Compartmental Modeling : Use software like INCA or OpenFLUX to simulate isotopic dilution in metabolic networks .
Q. What strategies are recommended for resolving discrepancies in 13C labeling patterns observed in different metabolic studies using this compound?
- Methodological Answer :
- Meta-Analysis : Compare experimental conditions (e.g., cell type, growth media) across studies to identify variables affecting labeling outcomes.
- Replication Studies : Repeat experiments under standardized protocols to isolate technical vs. biological variability.
- Data Normalization : Apply correction factors for background 13C natural abundance using reference databases .
Q. How can researchers integrate this compound tracing data with multi-omics datasets (e.g., transcriptomics, proteomics) to study metabolic regulation?
- Methodological Answer :
- Pathway Enrichment Analysis : Tools like MetaboAnalyst or KEGG Mapper align 13C flux data with gene/protein expression patterns.
- Cross-Validation : Use partial least squares (PLS) regression to identify correlations between flux rates and omics profiles.
- Data Repositories : Share raw datasets in platforms like MetaboLights or PRIDE to enable reproducibility .
Data Contradiction and Validation
Q. How should researchers address conflicting reports on the stability of this compound in aqueous solutions?
- Methodological Answer :
- Controlled Stability Assays : Perform accelerated degradation studies (e.g., varying pH/temperature) with LC-MS monitoring to quantify decomposition products.
- Interlaboratory Comparisons : Collaborate with independent labs to validate findings using shared protocols and reference materials.
- Literature Synthesis : Critically evaluate methodological differences (e.g., buffer composition, storage duration) in prior studies to identify root causes of discrepancies .
Literature and Data Integration
Q. What frameworks are effective for systematically reviewing literature on this compound applications in plant vs. mammalian systems?
- Methodological Answer :
- PICO Framework : Structure searches around Population (e.g., Arabidopsis thaliana, human hepatocytes), Intervention (this compound dosage), Comparison (unlabeled controls), and Outcomes (flux rates, isotopic enrichment).
- FINER Criteria : Ensure research questions are Feasible, Interesting, Novel, Ethical, and Relevant to the field .
Tables for Quick Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
